![molecular formula C7H5Cl2NO2 B060248 Methyl 5,6-dichloropicolinate CAS No. 1214375-24-2](/img/structure/B60248.png)
Methyl 5,6-dichloropicolinate
Overview
Description
Methyl 5,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 g/mol . The IUPAC name for this compound is methyl 5,6-dichloro-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 5,6-dichloropicolinate is 1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 . The canonical SMILES representation is COC(=O)C1=NC(=C(C=C1)Cl)Cl .Physical And Chemical Properties Analysis
Methyl 5,6-dichloropicolinate is a solid at room temperature . It has a topological polar surface area of 39.2 Ų and a complexity of 177 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Material Science
In the field of material science, Methyl 5,6-dichloropicolinate could potentially be used in the development of new materials . Material scientists can use this compound to create new materials with desired properties .
Chemical Synthesis
Methyl 5,6-dichloropicolinate can be used in chemical synthesis . Chemical synthesis is the process by which one or more chemical reactions are performed with the aim of converting a reactant or starting material into a product or multiple products .
Chromatography
This compound could potentially be used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5,6-dichloropicolinate is a complex organic compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH levels, temperature, presence of other compounds, and more.
properties
IUPAC Name |
methyl 5,6-dichloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBBQRGDOCRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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